molecular formula C9H15NO4 B14869321 Ethyl 3,3-dimethyl-5-oxomorpholine-2-carboxylate

Ethyl 3,3-dimethyl-5-oxomorpholine-2-carboxylate

Cat. No.: B14869321
M. Wt: 201.22 g/mol
InChI Key: JZNREXWFAQHGJX-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyl-5-oxomorpholine-2-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The compound is characterized by the presence of an ethyl ester group, a dimethyl substitution at the 3-position, and a ketone group at the 5-position of the morpholine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-dimethyl-5-oxomorpholine-2-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and formic acid under acidic conditions.

    Introduction of the Dimethyl Substitution: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Formation of the Ketone Group: The ketone group at the 5-position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common industrial methods include:

    Batch Reactors: Used for small-scale production and optimization of reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethyl-5-oxomorpholine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Nucleophiles: Alkyl halides, aryl halides, and other nucleophilic reagents.

Major Products Formed

    Oxidation Products: Carboxylic acids, aldehydes, and other oxidized derivatives.

    Reduction Products: Alcohols, alkanes, and other reduced forms.

    Substitution Products: Various esters, amides, and other substituted derivatives.

Scientific Research Applications

Ethyl 3,3-dimethyl-5-oxomorpholine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethyl-5-oxomorpholine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 3,3-dimethyl-5-oxomorpholine-2-carboxylate can be compared with other similar compounds, such as:

    Morpholine Derivatives: Compounds with similar morpholine ring structures but different substituents.

    Ethyl Esters: Compounds with ethyl ester groups but different core structures.

    Ketone-Containing Compounds: Compounds with ketone groups at different positions or within different ring systems.

Similar Compounds

  • Ethyl 4,4-dimethyl-5-oxomorpholine-2-carboxylate
  • Ethyl 3,3-dimethyl-6-oxomorpholine-2-carboxylate
  • Ethyl 3,3-dimethyl-5-oxopiperidine-2-carboxylate

Properties

IUPAC Name

ethyl 3,3-dimethyl-5-oxomorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-4-13-8(12)7-9(2,3)10-6(11)5-14-7/h7H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNREXWFAQHGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(NC(=O)CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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